molecular formula C20H23NO6S B5169139 dimethyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}terephthalate

dimethyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}terephthalate

Cat. No.: B5169139
M. Wt: 405.5 g/mol
InChI Key: LZHAJOJBYGGPON-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}terephthalate is a compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DBTDL, and it has been synthesized using various methods. DBTDL has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of DBTDL as a catalyst is not fully understood. However, it is believed that DBTDL acts as a Lewis acid catalyst, which activates the carboxylic acid by coordinating with the carbonyl oxygen. This activation facilitates the nucleophilic attack of the alcohol, leading to the formation of the ester.
Biochemical and Physiological Effects:
DBTDL has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and stable under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using DBTDL as a catalyst is its high catalytic activity. It has also been found to be stable under various reaction conditions. However, one of the limitations of using DBTDL is its high cost compared to other catalysts.

Future Directions

There are several future directions for the use of DBTDL in scientific research. One of the directions is the investigation of its potential as a catalyst in other chemical reactions. Another direction is the development of more cost-effective synthesis methods for DBTDL. Additionally, the investigation of its potential as a catalyst in industrial processes is also an area for future research.
Conclusion:
In conclusion, DBTDL is a compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been used as a catalyst in various chemical reactions. DBTDL has been found to be stable and non-toxic under normal laboratory conditions. Future research directions include investigating its potential as a catalyst in other chemical reactions, developing more cost-effective synthesis methods, and investigating its potential in industrial processes.

Synthesis Methods

DBTDL can be synthesized using different methods. One of the commonly used methods is the reaction of dimethyl terephthalate with 4-tert-butylbenzenesulfonyl chloride in the presence of a base. This reaction yields DBTDL as a white solid with a high yield.

Scientific Research Applications

DBTDL has been used in scientific research to investigate its potential as a catalyst in various chemical reactions. It has been found that DBTDL can catalyze the esterification of carboxylic acids and alcohols. It has also been used as a catalyst in the synthesis of cyclic carbonates from epoxides and carbon dioxide.

Properties

IUPAC Name

dimethyl 2-[(4-tert-butylphenyl)sulfonylamino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6S/c1-20(2,3)14-7-9-15(10-8-14)28(24,25)21-17-12-13(18(22)26-4)6-11-16(17)19(23)27-5/h6-12,21H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHAJOJBYGGPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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